4-[({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid
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Overview
Description
4-{2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-amido}benzoic acid is a complex organic compound that features a phthalimide core linked to a benzoic acid moiety through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-amido}benzoic acid typically involves multiple steps:
Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of the phenyl ring using methanol and a suitable catalyst.
Amide Bond Formation: The final step involves coupling the phthalimide derivative with benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-amido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-{2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-amido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-amido}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Carbomethoxybenzeneboronic acid
- 4-Methoxycarbonylbenzeneboronic acid
Uniqueness
4-{2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-amido}benzoic acid is unique due to its phthalimide core, which imparts distinct chemical properties and biological activities compared to other similar compounds. Its ability to form stable amide bonds and its potential for diverse chemical modifications make it a valuable compound in various research fields.
Properties
Molecular Formula |
C24H16N2O7 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-[[2-(4-methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C24H16N2O7/c1-33-24(32)14-4-9-17(10-5-14)26-21(28)18-11-6-15(12-19(18)22(26)29)20(27)25-16-7-2-13(3-8-16)23(30)31/h2-12H,1H3,(H,25,27)(H,30,31) |
InChI Key |
PSOGVZLAOAYISN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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